7-Bromoisoquinolin-1-amine 7-Bromoisoquinolin-1-amine
Brand Name: Vulcanchem
CAS No.: 215453-53-5
VCID: VC21210071
InChI: InChI=1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12)
SMILES: C1=CC(=CC2=C1C=CN=C2N)Br
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol

7-Bromoisoquinolin-1-amine

CAS No.: 215453-53-5

Cat. No.: VC21210071

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

7-Bromoisoquinolin-1-amine - 215453-53-5

Specification

CAS No. 215453-53-5
Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
IUPAC Name 7-bromoisoquinolin-1-amine
Standard InChI InChI=1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12)
Standard InChI Key PLOCDXILPIGHEZ-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CN=C2N)Br
Canonical SMILES C1=CC(=CC2=C1C=CN=C2N)Br

Introduction

Chemical Identity and Basic Properties

7-Bromoisoquinolin-1-amine is a brominated derivative of isoquinoline with potential applications in pharmaceutical research and chemical synthesis. The compound is characterized by its unique structure featuring both a bromine substituent and an amino functional group, which confer specific chemical and biological properties that distinguish it from other isoquinoline derivatives.

Nomenclature and Identification

The compound is known by several names in chemical databases and literature, indicating its recognition across different chemical nomenclature systems. These various designations ensure proper identification in different contexts and applications.

Table 1: Identification Information

ParameterValue
IUPAC Name7-Bromoisoquinolin-1-amine
Common Synonyms1-Amino-7-bromoisoquinoline; 7-Bromo-1-isoquinolinamine; 7-bromo-1,2-dihydroisoquinolin-1-imine; 1-Isoquinolinamine, 7-bromo-
CAS Registry Number215453-53-5
Molecular FormulaC₉H₇BrN₂
Molecular Weight223.07 g/mol

The compound's structure consists of an isoquinoline core (a benzene ring fused with a pyridine ring) with a bromine atom at the 7-position and an amino group at the 1-position. This configuration gives the molecule distinct chemical and biological properties compared to other isoquinoline derivatives.

Physicochemical Properties

Understanding the physicochemical properties of 7-Bromoisoquinolin-1-amine is essential for predicting its behavior in various chemical environments and biological systems. These properties determine its solubility, reactivity, and potential interactions with biological targets.

Physical Properties

The physical properties of 7-Bromoisoquinolin-1-amine provide insight into its behavior under different conditions and its potential applications in various fields.

Table 2: Physical Properties

PropertyValueNotes
Physical StateSolid (at room temperature)Typical for compounds of this structure
Boiling Point380.7±27.0 °CPredicted value
Density1.649 g/cm³Reflective of the presence of bromine atom
pKa6.74±0.33Predicted value

Solubility and Stability

The bromine substituent at the 7-position likely enhances the compound's lipophilicity compared to unsubstituted isoquinolin-1-amine, while the amino group at position 1 contributes to its basic character and hydrogen-bonding capabilities. These properties would affect its solubility profile in various solvents and its potential interactions with biological systems.

ConditionRecommendation
Storage TemperatureRoom temperature
AtmosphereInert atmosphere
LightingKeep in dark place
Other ConsiderationsProtect from moisture and oxidizing agents

These storage recommendations suggest that 7-Bromoisoquinolin-1-amine may be sensitive to oxidation, light-induced degradation, or other environmental factors that could affect its chemical stability .

Chemical Reactivity and Synthesis

Theoretical Reactivity Profile

The reactivity of 7-Bromoisoquinolin-1-amine is governed by both the bromine substituent and the amino group, as well as the inherent properties of the isoquinoline ring system. The bromine atom at the 7-position serves as a potential site for metal-catalyzed coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, making this compound valuable in synthetic chemistry for the construction of more complex molecules.

The amino group at the 1-position can participate in various reactions typical of aromatic amines, including:

  • Acylation and alkylation reactions

  • Diazotization and subsequent transformations

  • Formation of amides and other nitrogen-containing derivatives

  • Participation in nucleophilic aromatic substitution reactions

Structural Comparisons with Related Compounds

Comparing 7-Bromoisoquinolin-1-amine with similar compounds provides insight into how structural modifications affect properties and potential applications.

Comparison with Halogenated Isoquinolines

The presence of different halogens (fluorine, chlorine, bromine, iodine) at various positions of the isoquinoline ring creates a family of compounds with graduated properties. For instance, comparing 7-Bromoisoquinolin-1-amine with 7-Fluoroisoquinolin-1-amine reveals important differences:

Table 4: Comparison of Halogenated Isoquinoline Derivatives

Property7-Bromoisoquinolin-1-amine7-Fluoroisoquinolin-1-amine
Molecular Weight223.07 g/mol162.16 g/mol
Bond Strength (C-X)Weaker (C-Br)Stronger (C-F)
LipophilicityHigherLower
Potential as Leaving GroupBetterPoorer
Steric InfluenceLargerSmaller

These differences would influence the compounds' reactivity, biological activity, and suitability for various applications. The bromine derivative would typically exhibit enhanced lipophilicity, which can affect membrane permeability in biological systems, while also providing a better leaving group for substitution reactions in synthetic applications.

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